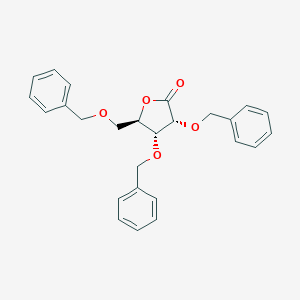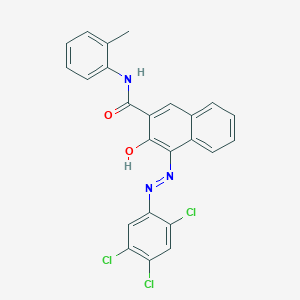
Naphthol Red FGR
Descripción general
Descripción
Pigment Red 112, also known as Permanent Red FGR, is a naphthol AS pigment with a yellowish shade, opacity, and good resistance . It is used in various applications such as water-based inks, industrial paints, water-based coatings, decorative water-based paints, decorative solvent-based paints, textile printing, offset inks, and solvent-based inks .
Synthesis Analysis
The synthesis of Pigment Red 112 involves the diazotization and azo coupling reactions . The process involves the reaction of 2,4,5-trichloroaniline with 3-hydroxy-2-naphth-o-toluidide .Molecular Structure Analysis
The molecular formula of Pigment Red 112 is C24H16Cl3N3O2 . It has a molecular weight of 484.76 g/mol .Chemical Reactions Analysis
Pigment Red 112 is a hydroxylated derivative of the low molecular weight glycol ester, polyethylene glycol . It has been shown to inhibit lipid biosynthesis by binding to fatty acids and particle formation due to its chemical crosslinking properties .Physical And Chemical Properties Analysis
Pigment Red 112 appears as a red powder with a yellowish shade . It has a tinting strength of 95-105%, an oil absorption of 30-40 g/100g, and a heat resistance of 180°C . It has a pH value of 6.0-8.0, a density of 1.43, and a BET surface area of 65 m2/g . It also exhibits good resistance to bleeding, soap, acid, alkali, alcohol, ester, benzene, and ketone .Aplicaciones Científicas De Investigación
Tratamiento de Agua
“Naphthol Red FGR” se utiliza en la síntesis de polímeros de ciclodextrina reutilizables para la eliminación de naftol y naftilamina del agua . Los polímeros presentan una cinética de adsorción rápida hacia el naftol y la naftilamina, alcanzando del 93 al 100% de la absorción de equilibrio para 1-naftol, 1-naftilamina, 2-naftilamina en 15 minutos, y del 87 al 90% de la absorción de equilibrio para 2-naftol en 15 minutos .
Detección Colorimétrica
“6S30UYY7FD” se ha utilizado en el desarrollo de un nuevo método colorimétrico para la detección de 1-naftol y glifosato . El método utiliza nanopartículas de oro (AuNPs), que se modifican con nitrito de sodio y L-cisteína para la detección de 1-naftol y glifosato, respectivamente .
Aplicaciones Agrícolas
“Unisperse Red 3RS-E2” es una preparación de pigmento líquido a base de agua con una alta carga de pigmento. Es adecuado para una variedad de aplicaciones agrícolas y está optimizado para el recubrimiento de semillas .
Pinturas y Recubrimientos
“Permanent Red FGR” es un pigmento rojo señal con muy buena solidez a la luz y la intemperie incluso en reducciones medias . Es una alternativa ideal a los pigmentos rojos de toluidina cuando sus propiedades de solidez no son adecuadas .
Sistemas de Tinteo en Planta
“Luconyl Red 3855” es una gama líquida multipropósito de pigmento orgánico e inorgánico disperso para aplicaciones de tintado en planta . Ofrece un amplio espectro de propiedades de aplicación para la idoneidad interior y exterior, cubriendo todo el espacio de color .
Dispersión Mejorada
“Pigmento rojo 112” se ha utilizado en un proceso para preparar C.I. Pigmento rojo 112 sin recubrimiento y fácilmente dispersable mediante acoplamiento azoico en un microreactor <svg class="icon" height="16" p
Mecanismo De Acción
Target of Action
Naphthol Red FGR, also known as Pigment Red 112, is primarily used as a pigment in various applications . Its primary targets are the materials it is used to color, such as printing inks, decorative paints, industrial coatings, and more . The role of this compound is to provide a strong, durable, and weather-resistant color to these materials .
Mode of Action
This compound interacts with its targets by adhering to the surface of the material and imparting its color . This pigment is known for its high color strength and good light- and weather-fastness properties . These properties ensure that the color remains vibrant and resistant to fading over time, even when exposed to environmental factors such as sunlight and moisture .
Biochemical Pathways
It’s worth noting that naphthol, a related compound, has been found to play a role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome p450 enzymes .
Result of Action
The primary result of this compound’s action is the imparting of a strong, durable, and weather-resistant color to the materials it is used to pigment . This pigment is especially recommended for offset printing inks and is known for its high color strength and good light- and weather-fastness properties .
Action Environment
The action of this compound is influenced by various environmental factors. Its light- and weather-fastness properties ensure that the color remains vibrant and resistant to fading when exposed to environmental factors such as sunlight and moisture . Furthermore, it exhibits good heat stability, making it suitable for applications that may involve exposure to high temperatures .
Safety and Hazards
Direcciones Futuras
Pigment Red 112 is highly suitable for use in seed treatment pesticide formulations, especially when a high solid content is desired . It is also suitable for the coloration of seed coating products . Its superior compatibility in pesticide formulations and seed coatings makes it a promising pigment for future applications .
Propiedades
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O2/c1-13-6-2-5-9-20(13)28-24(32)16-10-14-7-3-4-8-15(14)22(23(16)31)30-29-21-12-18(26)17(25)11-19(21)27/h2-12,31H,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJCQYNSLCFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064403 | |
| Record name | C.I. Pigment Red 112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6535-46-2 | |
| Record name | Pigment Red 112 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S30UYY7FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key characteristics of Pigment Red 112 dispersions for use in water-based inks and coatings?
A1: [] Pigment Red 112 dispersions formulated for water-based inks and coatings typically incorporate a blend of components to enhance their stability and dispersibility. These components include surfactants like sodium diethylhexyl sulfosuccinate and cocodimethylamine, high molecular weight polymers like polyvinylpyrrolidone and polyepoxysuccinic acid, and additional agents like etidronic acid and isopropyl myristate.
Q2: What challenges are associated with the traditional production of Pigment Red 112, and how can microreactor technology address these issues?
A2: [] Traditional methods for producing Pigment Red 112 can result in a product with poor dispersibility, potentially affecting its performance in applications like inks and coatings. Utilizing microreactor technology for azo coupling offers a solution by allowing for the precipitation of the coupling component in a finely divided form within the microreactor. This controlled process leads to Pigment Red 112 with improved dispersibility, as evidenced by reduced dispersion harshness in alkyd resin.
Q3: How does Pigment Red 112 contribute to the properties of alkaline papermaking?
A3: [] Pigment Red 112 serves as one of the pigments identified as suitable for alkaline papermaking due to its lightfastness. It belongs to a select group of pigments tested for compatibility with alkaline systems, demonstrating its suitability for coloring paper pulp while maintaining color integrity over time.
Q4: Can spectroscopic techniques be used to identify Pigment Red 112 in forensic analyses?
A4: [] Yes, both Raman spectroscopy (RS) and attenuated total reflectance–Fourier transform infrared (ATR‐FTIR) spectroscopy can be used to identify Pigment Red 112, especially in forensic analysis of inks. These techniques provide distinct spectral fingerprints that can differentiate Pigment Red 112 from other red pigments commonly found in inks, aiding in source determination and analysis of questioned documents.
Q5: What analytical methods are employed to identify and quantify Pigment Red 112 in complex mixtures like stamp pad inks?
A5: [] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key analytical technique used to identify and quantify Pigment Red 112 in complex mixtures, such as stamp pad inks. This method provides a high level of sensitivity and selectivity, allowing for accurate analysis even in the presence of other colorants and components.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




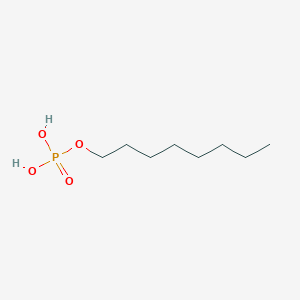
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)




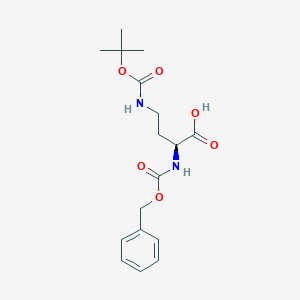
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
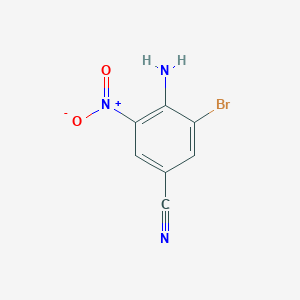
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
